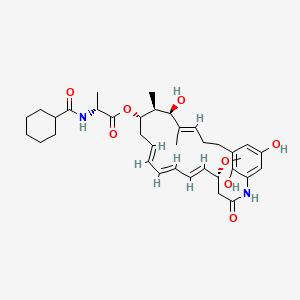

Mycotrienin II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

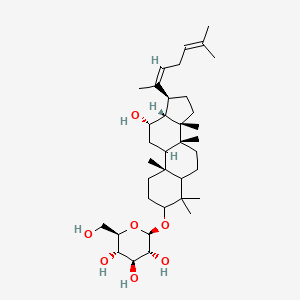

Mycotrienin II is a natural product found in Streptomyces rishiriensis and Streptomyces seoulensis with data available.

Scientific Research Applications

Inhibition of ICAM-1 Expression Induced by Pro-Inflammatory Cytokines

Mycotrienin II, a member of the triene-ansamycin group, was found to inhibit cell-surface ICAM-1 expression induced by TNF-α in human lung carcinoma A549 cells. It acts as a direct inhibitor of translation, thereby inhibiting ICAM-1 expression induced by pro-inflammatory cytokines (Lee & Yun, 2011).

Impact on Breast Cancer Cells

A study on tocotrienols, which are related to vitamin E and include Mycotrienin II, showed potent anti-proliferative and apoptotic activities against various cancer cells, including breast cancer cells. This research highlights the differential growth inhibition and changes in phase II antioxidant enzymes in estrogen receptor-positive and negative breast cancer cells exposed to tocotrienols (Hsieh, Elangovan, & Wu, 2010).

Effects on Diabetic Nephropathy

Tocotrienol supplementation, including compounds like Mycotrienin II, demonstrated a significant impact on renal function and reno-inflammatory cascade in diabetic nephropathy. The study provided insights into how tocotrienols modulate the release of profibrotic cytokines, oxidative stress, ongoing chronic inflammation, and apoptosis, thereby exerting a renoprotective effect (Kuhad & Chopra, 2009).

Modulation of Myogenic Differentiation in Myoblasts

Research on the tocotrienol-rich fraction (TRF) showed its superiority over α-tocopherol in promoting myogenic differentiation, which is crucial in the prevention of replicative senescence of myoblasts. The tocotrienol-rich fraction, including Mycotrienin II, influenced myogenic regulatory factors (MRFs) expression, indicating its potential in modulating replicative senescence of myoblasts (Khor et al., 2016).

Nutritional Antioxidants in Diabetes Prevention

A study on dietary antioxidant intake, including tocotrienols, found a significant association between Vitamin E intake and reduced risk of type 2 diabetes. This highlights the potential role of antioxidants like Mycotrienin II in diabetes prevention (Montonen et al., 2004).

Improvement in Glycemic Control and Inflammatory Biomarkers

Delta-tocotrienol supplementation, which includes compounds like Mycotrienin II, was shown to improve glycemic control, reduce oxidative stress and inflammation in type 2 diabetes mellitus patients. This demonstrates the potential of tocotrienols in enhancing diabetes management (Mahjabeen et al., 2021).

properties

CAS RN |

11050-90-1 |

|---|---|

Molecular Formula |

C36H50N2O8 |

Molecular Weight |

638.8 g/mol |

IUPAC Name |

[(5R,6E,8E,10E,13S,14S,15R,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |

InChI |

InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14+/t24-,25-,29+,31+,33+/m1/s1 |

InChI Key |

VVJDHJZQBGWPEQ-NXBJUTJHSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(/[C@@H]1O)\C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |

SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Canonical SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Other CAS RN |

82189-04-6 |

synonyms |

mycotrienin II |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

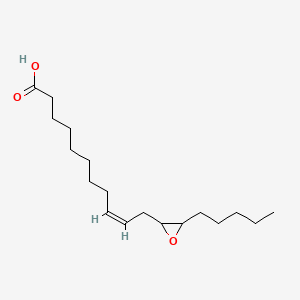

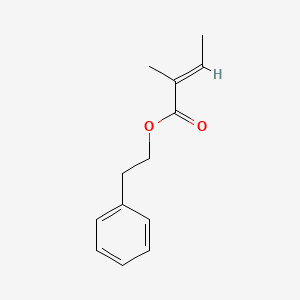

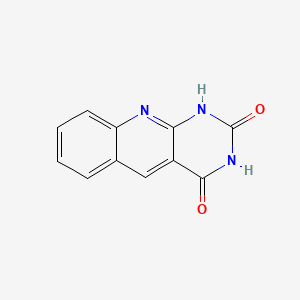

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-Trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B1238885.png)

![3-[4-(Dimethylamino)phenyl]acrylaldehyde oxime](/img/structure/B1238890.png)

![3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B1238897.png)

![[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B1238898.png)